molecular formula C9H9N5O3 B12241213 1-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

1-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B12241213
M. Wt: 235.20 g/mol
InChI Key: BNZMBAZROOGSEN-UHFFFAOYSA-N
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Description

1-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazine ring, an oxadiazole ring, and a carboxamide group.

Preparation Methods

The synthesis of 1-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving a nitrile oxide intermediate.

    Attachment of the Carboxamide Group: The carboxamide group is attached through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions, such as nucleophilic substitution, can occur at specific positions on the rings, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.

    Interaction with DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

    Modulation of Signaling Pathways: It can influence cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

1-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    1-methyl-N-(1-methylcyclopropyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.

    Quinazolinedione Sulfonamides: These compounds share some structural similarities and are studied for their potential as enzyme inhibitors and therapeutic agents.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which contribute to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C9H9N5O3

Molecular Weight

235.20 g/mol

IUPAC Name

1-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C9H9N5O3/c1-5-8(13-17-12-5)10-9(16)6-3-4-7(15)14(2)11-6/h3-4H,1-2H3,(H,10,13,16)

InChI Key

BNZMBAZROOGSEN-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)C2=NN(C(=O)C=C2)C

Origin of Product

United States

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